molecular formula C8H14O4 B2776542 Ethyl 4-methoxy-3-oxopentanoate CAS No. 1186526-25-9

Ethyl 4-methoxy-3-oxopentanoate

Cat. No.: B2776542
CAS No.: 1186526-25-9
M. Wt: 174.196
InChI Key: QQMFFEQHVIIFDL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-methoxy-3-oxopentanoate is an organic compound with the molecular formula C8H14O4 and a molecular weight of 174.2 g/mol . It is a liquid at room temperature and is used in various chemical syntheses and research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 4-methoxy-3-oxopentanoate can be synthesized through several methods. One common method involves the esterification of 4-methoxy-3-oxopentanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-methoxy-3-oxopentanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction produces alcohols .

Scientific Research Applications

Ethyl 4-methoxy-3-oxopentanoate is utilized in various scientific research fields:

Mechanism of Action

The mechanism of action of ethyl 4-methoxy-3-oxopentanoate involves its interaction with specific molecular targets and pathways. For instance, in enzymatic reactions, the compound may act as a substrate or inhibitor, influencing the activity of enzymes and altering metabolic processes. The exact molecular targets and pathways depend on the specific application and context of use .

Properties

IUPAC Name

ethyl 4-methoxy-3-oxopentanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O4/c1-4-12-8(10)5-7(9)6(2)11-3/h6H,4-5H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQMFFEQHVIIFDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(=O)C(C)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

89 g ethyl potassium malonate are dissolved in 700 ml acetonitrile. While being stirred 109 ml triethylamine and 60 g magnesium chloride are added and the mixture is stirred for 2 hours. Then a solution of 1-imidazol-1-yl-2-methoxy-propan-1-one in 150 ml acetonitrile, prepared by mixing 27 g 2-methoxypropionic acid and 48 g carbonyldiimidazol in acetonitrile and stirring for 12 hours, is added and stirring is continued for 12 hours. 1 l of a 13% solution of hydrochloric acid is added while keeping the temperature below 25° C. and the mixture is stirred for 10 minutes. The phases are separated and the aqueous phase is extracted three times with ethylacetate. The combined organic phases are washed with saturated aqueous sodium bicarbonate and brine. After drying with magnesium sulphate the solvents are evaporated. The crude product is used directly in the next step.
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60 g
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109 mL
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89 g
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700 mL
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1-imidazol-1-yl-2-methoxy-propan-1-one
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150 mL
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27 g
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48 g
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0 (± 1) mol
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solution
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